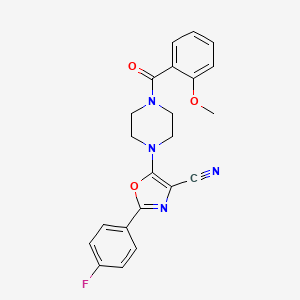

2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Description

2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted at positions 2 and 4. The oxazole ring is functionalized with:

- A 4-fluorophenyl group at position 2, contributing hydrophobic and electron-withdrawing properties.

- A carbonitrile group at position 4, offering reactivity for further functionalization .

This compound is structurally optimized for pharmacological applications, leveraging the oxazole scaffold’s stability and the piperazine group’s versatility in targeting biological receptors.

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c1-29-19-5-3-2-4-17(19)21(28)26-10-12-27(13-11-26)22-18(14-24)25-20(30-22)15-6-8-16(23)9-7-15/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQWWSMBAKVNLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the fluorophenyl group: This step might involve nucleophilic aromatic substitution or other coupling reactions.

Attachment of the piperazine ring: This could be done through amide bond formation or other suitable linkages.

Methoxybenzoyl substitution: This step might involve acylation reactions using methoxybenzoic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the methoxy group.

Reduction: Reduction reactions could target the carbonitrile group or other functional groups.

Substitution: The fluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile with structurally related compounds, emphasizing substituent variations and their implications:

Key Observations:

Substituent Position Effects :

- The 2-methoxybenzoyl group in the target compound may enhance metabolic stability compared to 4-fluorobenzoyl () or 2-fluorobenzoyl () analogs, as methoxy groups often reduce oxidative degradation .

- Fluorine placement on the phenyl ring (para vs. ortho) influences electronic properties. Para-substituted fluorophenyl groups (e.g., target compound) typically exhibit stronger dipole interactions, while ortho-substitution () may sterically hinder binding .

Biological Activity Trends :

- Oxazole-4-carbonitriles with indole substituents (e.g., 3q) demonstrate antifungal activity against Candida spp., suggesting the target compound’s carbonitrile group could similarly engage in hydrogen bonding with fungal enzymes .

- Piperazine-linked benzoyl derivatives (e.g., and ) are common in kinase inhibitors, though activity data for these specific analogs are lacking .

Structural vs.

Research Findings and Implications

- Synthetic Accessibility : Multi-component reactions (e.g., one-pot syntheses) are widely used for oxazole-piperazine hybrids, as seen in and . The target compound could be synthesized via similar routes .

- Antifungal Potential: Analog 3q () showed MIC values of 8–16 µg/mL against Candida albicans, suggesting the target compound’s piperazine and carbonitrile groups may enhance potency if optimized .

- Tuberculosis Relevance : A related piperazine-pyrazolecarbonitrile () exhibited anti-tubercular activity (MIC: 0.112 µM), highlighting the pharmacophore’s versatility .

Biological Activity

2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the fluorophenyl group, methoxybenzoyl piperazine moiety, and oxazole ring, suggest a promising pharmacological profile.

Chemical Structure and Properties

Molecular Formula: C22H19FN4O3

Molecular Weight: 406.4 g/mol

CAS Number: 903196-15-6

This compound's structure allows it to interact with various biological targets, making it a candidate for further investigation into its therapeutic potential.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. The oxazole ring is known to enhance the compound's lipophilicity, which can facilitate its absorption and distribution within biological systems.

Target Interaction

Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes involved in pain and inflammation pathways. For instance, studies on related oxazole derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses.

Antinociceptive Effects

Recent studies have highlighted the analgesic potential of oxazole derivatives. For example, compounds structurally similar to this compound have demonstrated significant antinociceptive effects in animal models. These effects were assessed using standard pharmacological tests such as the writhing test and hot plate test, which measure pain response.

Cytotoxicity and Safety Profile

Toxicological assessments are critical for determining the safety of new compounds. Preliminary studies on similar oxazole compounds indicated low acute toxicity levels, with no significant adverse effects observed in histopathological examinations of vital organs in animal models. This suggests that the compound may possess a favorable safety profile for further development.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| Compound A | C22H19FN4O3 | Antinociceptive | Similar structure; tested in vivo |

| Compound B | C21H18ClN3O3 | Antimicrobial | Different halogen; varied activity |

| Compound C | C20H17F2N3O3 | COX inhibition | Fluorinated variant; higher potency |

Case Studies

Case Study 1: Analgesic Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various oxazole derivatives, including those similar to our compound. The most active derivative exhibited significant analgesic properties in both writhing and hot plate tests, indicating a strong potential for pain management applications.

Case Study 2: Toxicological Assessment

Another study evaluated the acute toxicity of oxazole compounds using OECD guidelines. The results showed no lethal effects at tested doses, supporting the notion that these compounds could be developed into safe therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.